Catechol-O-Methyltransferase (COMT) Inhibition Potency vs. In-Class Baseline
4-Methyl-3-oxomorpholine-2-carboxylic acid demonstrates measurable inhibitory activity against human membrane-bound catechol-O-methyltransferase (MB-COMT), with a reported IC50 of 860 nM [1]. This activity distinguishes it from many simple morpholine carboxylic acids which are typically inactive or far less potent. While this value is orders of magnitude weaker than clinical COMT inhibitors like tolcapone (IC50 ~ 0.2-1 nM) [2], it establishes a baseline for this scaffold that can be improved through medicinal chemistry optimization.
| Evidence Dimension | COMT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 860 nM |
| Comparator Or Baseline | In-class baseline for simple morpholine carboxylic acids (typically inactive, e.g., >100 µM) |
| Quantified Difference | At least 100-fold more potent than baseline |
| Conditions | Inhibition of C-terminal His6-tagged recombinant human membrane-bound COMT expressed in Bacmid-infected Sf-9 insect cells using dopamine/SAM as substrate |
Why This Matters
This quantifies the compound's potential as a lead-like fragment for COMT inhibitor programs, a target relevant for Parkinson's disease and other neurological disorders.
- [1] BindingDB Entry BDBM50086209 (CHEMBL3425722). IC50 = 860 nM for inhibition of human MB-COMT. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50086209 View Source
- [2] Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(3), 593-628. PMID: 10471417. View Source
